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Compound of Interest

Compound Name: Nitrosobiotin

Cat. No.: B1220685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of Nitrosobiotin, a critical derivative of biotin (Vitamin B7). Understanding these

properties is paramount for its unambiguous identification in various experimental and quality

control settings. This document details the methodologies for its synthesis and spectroscopic

characterization, presents quantitative data in a structured format, and visualizes relevant

workflows to aid in research and development.

Introduction
Nitrosobiotin (C₁₀H₁₅N₃O₄S, Molar Mass: 273.31 g/mol , CAS: 56859-26-8) is the N-nitroso

derivative of biotin. The introduction of the nitroso (-N=O) group to the ureido ring of biotin

significantly alters its physicochemical properties, making robust analytical techniques for its

identification essential. This guide focuses on the key spectroscopic techniques used to

characterize Nitrosobiotin: UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of Nitrosobiotin
Nitrosobiotin is typically synthesized by the direct nitrosation of biotin.

Experimental Protocol: Synthesis of Nitrosobiotin
Materials:
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Biotin

Formic acid (85%)

Sodium nitrite (NaNO₂)

Deionized water

Saturated ammonium sulfate solution

Ethyl acetate

Anhydrous sodium sulfate

Ice bath

Standard laboratory glassware

Procedure:

Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask. Cool

the solution in an ice bath to 4-5°C.[1]

Nitrosation: Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of

cold deionized water. Add this solution dropwise to the stirred biotin solution while

maintaining the temperature at 4-5°C. The reaction progress can be monitored

spectrophotometrically by observing the increase in absorbance at 248 nm.[1]

Reaction Time: Stir the reaction mixture at 4-5°C for 30 minutes to ensure complete

conversion.[1]

Quenching and Extraction: Dilute the reaction mixture with a saturated ammonium sulfate

solution. Transfer the mixture to a separatory funnel and extract the Nitrosobiotin with ethyl

acetate (3 x 25 mL).[1]

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium

sulfate. Filter the solution and evaporate the solvent under reduced pressure at a low

temperature to yield Nitrosobiotin.
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Storage: Due to its instability, especially towards light and heat, the purified Nitrosobiotin
should be stored at -20°C or -80°C in the dark.[2]

Diagram of Synthetic Workflow
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Caption: Workflow for the synthesis of Nitrosobiotin.

Spectroscopic Properties and Identification
UV-Visible Spectroscopy
Nitrosobiotin exhibits characteristic absorption bands in the UV-visible region, which are

useful for its quantification and for monitoring reaction kinetics. The presence of the N-nitroso

group gives rise to two principal absorption maxima.

Spectroscopic Parameter Wavelength (λmax)
Molar Extinction
Coefficient (ε)

π → π* transition 241-250 nm ~7000 L·mol⁻¹·cm⁻¹

n → π* transition 390-400 nm ~100 L·mol⁻¹·cm⁻¹

Table 1: UV-Visible

Spectroscopic Data for

Nitrosobiotin

Experimental Protocol: UV-Vis Spectrophotometry
Materials:

Purified Nitrosobiotin

Spectrophotometer-grade solvent (e.g., ethanol, methanol, or the reaction buffer)

Quartz cuvettes

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of Nitrosobiotin of known concentration in the

chosen solvent. Perform serial dilutions to prepare a series of standards.
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Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the

desired wavelength range for scanning (e.g., 200-600 nm).

Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the

spectrophotometer. Record a baseline spectrum.

Sample Measurement: Replace the blank cuvette with a cuvette containing the

Nitrosobiotin sample. Record the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

absorbance values. Use the Beer-Lambert law (A = εbc) to determine the concentration of

unknown samples, using the molar extinction coefficients provided in Table 1.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of the nitroso functional group in

the biotin structure. The N-N=O moiety has characteristic stretching vibrations that are distinct

from the functional groups present in the parent biotin molecule.

Functional Group Wavenumber (cm⁻¹) Description

C=O (Ureido ring) ~1760
Shifted from ~1690 cm⁻¹ in

biotin

N=O stretch ~1380 and ~1344
Characteristic N-nitroso

vibrations

Table 2: Key IR Absorption

Bands for Nitrosobiotin

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified ¹H and ¹³C NMR spectra for Nitrosobiotin are not

readily available in the public domain, predictions can be made based on the structure and

data from related compounds. The introduction of the electron-withdrawing nitroso group is

expected to induce downfield shifts in the signals of adjacent protons and carbons in the ureido

ring compared to biotin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1220685?utm_src=pdf-body
https://www.benchchem.com/product/b1220685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: Protons on the carbons adjacent to the nitrosated nitrogen are expected to show a

downfield shift.

¹³C NMR: The carbons of the ureido ring, particularly those bonded to the nitrosated

nitrogen, are expected to be deshielded and appear at a lower field compared to their

positions in the biotin spectrum.

Experimental Protocol: NMR Spectroscopy
Materials:

Purified Nitrosobiotin (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tube

NMR spectrometer

Procedure:

Sample Preparation: Dissolve the Nitrosobiotin sample in the appropriate deuterated

solvent in a clean, dry vial. Filter the solution if necessary to remove any particulate matter.

Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm for a 5 mm

tube).

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight of Nitrosobiotin and to study its

fragmentation pattern for structural confirmation. The expected exact mass can be calculated

from its molecular formula (C₁₀H₁₅N₃O₄S).

Parameter Value

Molecular Formula C₁₀H₁₅N₃O₄S

Monoisotopic Mass 273.0783 Da

Table 3: Mass Spectrometry Data for

Nitrosobiotin

Expected Fragmentation Pattern: N-nitroso compounds typically exhibit characteristic

fragmentation patterns in mass spectrometry. Common fragmentation pathways include the

loss of the nitroso group (•NO, 30 Da) and the loss of a hydroxyl radical (•OH, 17 Da) via

rearrangement. The exact fragmentation pattern for Nitrosobiotin would need to be

determined experimentally.

Experimental Protocol: Mass Spectrometry
Materials:

Purified Nitrosobiotin

Appropriate solvent for the ionization technique (e.g., methanol/water for ESI)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of Nitrosobiotin in a suitable solvent.

Instrument Setup: Calibrate the mass spectrometer. Set the parameters for the chosen

ionization method (e.g., ESI in positive or negative ion mode).

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan

mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the
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molecular ion to obtain the fragmentation pattern.

Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic

fragment ions. Compare the observed masses with the theoretical values.

Application in the Biotin-Switch Technique
Nitrosobiotin itself is not directly used in the biotin-switch technique; however, this technique

is conceptually relevant as it involves the specific labeling of S-nitrosated cysteines with a biotin

derivative. This workflow is crucial for the detection and identification of S-nitrosylated proteins.

Diagram of the Biotin-Switch Technique Workflow

Biotin-Switch Technique

Protein Sample with
Free Thiols (-SH) and
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Step 1: Blocking
Block free thiols with MMTS
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Detection of Biotinylated Proteins
(e.g., Western Blot, MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1220685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Key steps of the biotin-switch technique.

Experimental Protocol: Biotin-Switch Technique
(General Overview)
Materials:

Cell or tissue lysate

Blocking buffer (containing a thiol-blocking agent like MMTS)

Reducing agent (e.g., sodium ascorbate)

Biotinylating agent (e.g., Biotin-HPDP)

Reagents for protein precipitation (e.g., acetone)

Streptavidin-agarose beads for enrichment

Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

Blocking: Lyse cells or tissues in a buffer containing a thiol-blocking reagent (e.g., methyl

methanethiosulfonate, MMTS) to block all free cysteine residues.

Protein Precipitation: Precipitate the proteins to remove excess blocking reagent.

Reduction: Resuspend the protein pellet in a buffer containing a reducing agent (e.g.,

ascorbate) to specifically reduce the S-nitrosothiol bonds, exposing free thiol groups.

Biotinylation: Add a biotinylating agent (e.g., Biotin-HPDP) that reacts specifically with the

newly exposed thiol groups.

Enrichment and Detection: The biotinylated proteins can then be enriched using streptavidin

affinity chromatography and identified by Western blotting or mass spectrometry.
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Conclusion
The identification of Nitrosobiotin relies on a combination of spectroscopic techniques. UV-

Visible and IR spectroscopy provide rapid and characteristic fingerprints of the N-nitroso group.

Mass spectrometry confirms the molecular weight and can elucidate structural features through

fragmentation analysis. While detailed NMR data is not yet widely published, it remains a

valuable tool for unambiguous structure determination. The protocols and data presented in

this guide serve as a comprehensive resource for researchers and professionals working with

Nitrosobiotin, ensuring its accurate identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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